1,1-Dioxo-1lambda6-thietane-2-carboxylic acid
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Overview
Description
1,1-Dioxo-1lambda6-thietane-2-carboxylic acid is a chemical compound with the molecular formula C4H6O4S and a molecular weight of 150.15 g/mol. It is characterized by a relatively complex structure, featuring a thietane ring with a carboxylic acid group and two oxygen atoms attached to the sulfur atom, forming a 1,1-dioxide configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thietane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thietane derivative with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thietane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1,1-dioxide group to other sulfur-containing functionalities.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thietane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thietane-2-carboxylic acid: Lacks the 1,1-dioxide functionality, resulting in different chemical and biological properties.
Sulfolane: A related compound with a similar sulfur-oxygen framework but different functional groups.
Thiophene-2-carboxylic acid: Contains a thiophene ring instead of a thietane ring, leading to distinct reactivity and applications.
Uniqueness
1,1-Dioxo-1lambda6-thietane-2-carboxylic acid is unique due to its 1,1-dioxide functionality, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other sulfur-containing compounds .
Properties
IUPAC Name |
1,1-dioxothietane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-4(6)3-1-2-9(3,7)8/h3H,1-2H2,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZPHNHOIGWYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785450-70-5 |
Source
|
Record name | 1,1-dioxo-1lambda6-thietane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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